molecular formula C11H13NO2 B13155444 Methyl 2-(azetidin-3-yl)benzoate

Methyl 2-(azetidin-3-yl)benzoate

Cat. No.: B13155444
M. Wt: 191.23 g/mol
InChI Key: LSLWQUUSVMDROR-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yl)benzoate is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(azetidin-3-yl)benzoate typically involves the formation of the azetidine ring followed by esterification. One common method involves the cyclization of a suitable precursor, such as a 3-aminopropanol derivative, under basic conditions to form the azetidine ring. This is followed by esterification with methyl benzoate under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(azetidin-3-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(azetidin-3-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The azetidine ring can engage in hydrogen bonding and other interactions with biological targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(azetidin-3-yl)benzoate is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. The ring strain in azetidines makes them more reactive compared to larger ring systems, which can be advantageous in certain chemical reactions and biological interactions .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 2-(azetidin-3-yl)benzoate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-5-3-2-4-9(10)8-6-12-7-8/h2-5,8,12H,6-7H2,1H3

InChI Key

LSLWQUUSVMDROR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CNC2

Origin of Product

United States

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